molecular formula C20H25N3O4S2 B2982807 2-(4-(N,N-dimethylsulfamoyl)benzamido)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide CAS No. 893124-97-5

2-(4-(N,N-dimethylsulfamoyl)benzamido)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide

Cat. No.: B2982807
CAS No.: 893124-97-5
M. Wt: 435.56
InChI Key: MFBLTNBLYDJYJL-UHFFFAOYSA-N
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Description

This compound features a cyclohepta[b]thiophene core substituted at position 2 with a 4-(N,N-dimethylsulfamoyl)benzamido group and at position 3 with an N-methylcarboxamide. The dimethylsulfamoyl moiety introduces strong electron-withdrawing and hydrogen-bonding capabilities, while the cycloheptane ring confers conformational flexibility. These structural attributes make it a candidate for targeting protein-protein interactions, particularly in viral polymerases, as suggested by its structural analogs in anti-influenza research .

Properties

IUPAC Name

2-[[4-(dimethylsulfamoyl)benzoyl]amino]-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O4S2/c1-21-19(25)17-15-7-5-4-6-8-16(15)28-20(17)22-18(24)13-9-11-14(12-10-13)29(26,27)23(2)3/h9-12H,4-8H2,1-3H3,(H,21,25)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFBLTNBLYDJYJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-(N,N-dimethylsulfamoyl)benzamido)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide is a complex organic compound with notable potential in medicinal chemistry. Its structural features suggest diverse biological activities that merit detailed investigation.

Chemical Structure and Properties

The compound has a molecular formula of C20H26N4O4S2C_{20}H_{26}N_{4}O_{4}S^{2} and a molecular weight of approximately 450.6 g/mol. Its structure features a thieno[2,3-c]pyridine core, which is significant for its biological activity. The presence of a dimethylsulfamoyl group enhances its chemical properties and potential therapeutic applications.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly as an antimicrobial agent . It has shown potential effectiveness against Mycobacterium tuberculosis , suggesting its utility in developing new treatments for bacterial infections. Additionally, the compound may possess anti-inflammatory and analgesic properties , although further studies are required to fully elucidate its pharmacological profile.

Table 1: Biological Activities of the Compound

Activity TypeObserved EffectReference
AntimicrobialEffective against Mycobacterium tuberculosis
Anti-inflammatoryPotential effects noted
AnalgesicPossible analgesic properties

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary data suggest that it may interact with specific enzymes involved in bacterial metabolism or replication processes. Understanding these interactions is crucial for predicting its efficacy as a therapeutic agent and optimizing its structure to enhance activity while minimizing side effects.

Case Studies

  • Antimicrobial Efficacy : In vitro studies have demonstrated that the compound significantly inhibits the growth of Mycobacterium tuberculosis strains. Further research is needed to explore its effectiveness in vivo and determine optimal dosages.
  • Anti-inflammatory Properties : A study investigating the anti-inflammatory effects showed promise in reducing inflammation markers in animal models, indicating potential for treating inflammatory diseases.
  • Analgesic Effects : Initial trials assessing pain relief indicated that the compound may provide significant analgesic effects comparable to established pain medications.

Future Research Directions

Further research is essential to:

  • Elucidate the precise mechanisms of action.
  • Conduct comprehensive pharmacokinetic and pharmacodynamic studies.
  • Explore structural modifications to enhance efficacy and reduce toxicity.
  • Investigate potential applications in treating other diseases beyond tuberculosis.

Comparison with Similar Compounds

Sulfonamide Derivatives

  • Target Compound: 4-(N,N-Dimethylsulfamoyl)benzamido substituent.
  • Analog 1 : 2-(3-(Isopropylsulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide (CAS 941885-09-2)
    • Substituent : 3-Isopropylsulfonyl group.
    • Difference : Positional isomerism (3- vs. 4-substitution) reduces steric hindrance but may weaken target binding .
  • Analog 2: N-Methyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide (CAS 893127-68-9) Substituent: 4-(4-Methylpiperidinylsulfonyl).

Non-Sulfonamide Derivatives

  • Analog 3: 2-(Benzoylamino)-N,N-dimethyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide (CAS 4298-91-3) Substituent: Simple benzoyl group. Impact: Lacks sulfonamide’s electron-withdrawing effects, leading to reduced polarity and possible decreased binding affinity .
  • Analog 4: 2-[(2-Chlorobenzoyl)amino]-N-phenyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide (CAS 301322-04-3) Substituent: 2-Chlorobenzoyl.

Variations in the Carboxamide Substituent

Compound Carboxamide Substituent Molecular Weight Key Structural Feature
Target Compound N-Methyl 489.7 (calc.) Enhances metabolic stability
Analog 5 (CAS 4298-91-3) N,N-Dimethyl 342.45 Increased steric bulk may hinder binding
Analog 6 (CAS 301322-04-3) N-Phenyl 424.94 Aromatic ring adds hydrophobicity

Spectroscopic Characterization

  • IR Spectroscopy :
    • Target Compound : Expected ν(C=O) ~1660–1680 cm⁻¹ (amide I), ν(S=O) ~1150–1200 cm⁻¹ (sulfonamide) .
    • Analog 3 (CAS 4298-91-3) : Absence of sulfonamide peaks; ν(C=O) at 1663–1682 cm⁻¹ confirms carboxamide .
  • ¹H-NMR :
    • Cycloheptane protons typically appear as multiplet signals at δ 1.5–2.5 ppm.
    • N-Methyl groups resonate at δ 2.8–3.1 ppm (e.g., Analog 5: δ 3.02 ppm for N,N-dimethyl ).

Q & A

Q. What are the standard synthetic routes for 2-(4-(N,N-dimethylsulfamoyl)benzamido)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide?

Methodological Answer: The compound can be synthesized via a multi-step approach involving:

  • Step 1: Formation of the cyclohepta[b]thiophene core using cyclization reactions with ketones (e.g., cycloheptanone) and sulfur under reflux conditions, as described for analogous structures .
  • Step 2: Introduction of the 4-(N,N-dimethylsulfamoyl)benzamido group via coupling reactions with activated acyl chlorides (e.g., 4-chlorobenzoyl chloride) in solvents like dichloromethane or acetonitrile. Purification typically involves flash chromatography (e.g., ethyl acetate/hexane gradients) or recrystallization .
  • Step 3: N-methylation of the carboxamide group using methyl iodide or dimethyl sulfate in basic conditions (e.g., K₂CO₃) .
    Yields range from 20–41%, depending on reagent reactivity and purification efficiency .

Q. What characterization techniques are critical for confirming the compound’s structural integrity?

Methodological Answer: Key techniques include:

  • 1H/13C NMR Spectroscopy: Assign peaks for the cyclohepta[b]thiophene CH₂ groups (δ 1.5–2.1 ppm), aromatic protons (δ 7.1–7.6 ppm), and sulfamoyl N-methyl groups (δ 2.9–3.1 ppm) .
  • High-Resolution Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .
  • Melting Point Analysis: Confirm purity (reported ranges: 160–204°C for analogs) .
  • Infrared (IR) Spectroscopy: Identify carbonyl (C=O, ~1660 cm⁻¹) and sulfonamide (S=O, ~1350 cm⁻¹) stretches .

Advanced Research Questions

Q. How can synthesis yields be optimized for this compound?

Methodological Answer: Yield optimization strategies include:

  • Reagent Selection: Use highly reactive acylating agents (e.g., 2,4-dichlorobenzoyl chloride) to reduce side reactions .
  • Solvent Optimization: Polar aprotic solvents (e.g., DMF or acetonitrile) enhance coupling efficiency .
  • Purification Refinement: Gradient flash chromatography (e.g., 10–30% ethyl acetate in hexane) improves separation of structurally similar byproducts .
  • Temperature Control: Maintain reflux temperatures (±2°C) to prevent decomposition of heat-sensitive intermediates .

Q. How can contradictions in biological activity data across studies be resolved?

Methodological Answer: Discrepancies in activity (e.g., antiviral vs. anticancer effects) require:

  • Assay Standardization: Compare IC₅₀ values under identical conditions (e.g., cell lines, incubation time). For example, analogs with pyridine substituents showed varied activity in H1N1 vs. H3N2 influenza strains .
  • Structural Analog Analysis: Evaluate substituent effects (e.g., sulfamoyl vs. methoxy groups) using SAR models .
  • Metabolic Stability Testing: Use liver microsome assays to rule out rapid degradation as a cause of false-negative results .

Q. What strategies are effective for resolving crystallographic ambiguities in the compound’s structure?

Methodological Answer: For X-ray crystallography:

  • Data Collection: Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to resolve heavy atoms (e.g., sulfur) .
  • Refinement Tools: Apply SHELXL for small-molecule refinement, focusing on anisotropic displacement parameters for the sulfamoyl group .
  • Validation Metrics: Ensure R-factor < 5% and CheckCIF/PLATON reports no symmetry errors .

Q. How can structure-activity relationship (SAR) studies guide rational modifications?

Methodological Answer: Critical SAR insights include:

  • Sulfamoyl Group: Replacement with methylsulfonyl reduces steric hindrance, enhancing binding to influenza polymerase PB1 subunit .
  • Cycloheptane Ring: Expanding to cyclooctane decreases activity due to conformational flexibility, as shown in cyclohepta[b]thiophene vs. benzo[b]thiophene analogs .
  • N-Methylation: Improves metabolic stability but may reduce solubility, necessitating prodrug strategies .

Q. What computational methods predict metabolic pathways for this compound?

Methodological Answer:

  • Docking Simulations: Use AutoDock Vina to model interactions with aldehyde oxidase (AO) or cytochrome P450 enzymes, identifying potential oxidation sites (e.g., thiophene sulfur) .
  • MD Simulations: Analyze solvent-accessible surfaces to prioritize labile groups (e.g., dimethylsulfamoyl) for deuterium exchange studies .
  • QSAR Models: Train models on datasets of tetrahydrobenzo[b]thiophene derivatives to predict clearance rates .

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